(3R,4R)-3-Amino-4-hydroxypentanoic acid
Overview
Description
(3R,4R)-3-Amino-4-hydroxypentanoic acid is an organic compound with a specific stereochemistry, characterized by the presence of both an amino group and a hydroxyl group on a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding keto acid, followed by amination and hydroxylation under controlled conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the specific reactions needed to produce the compound with high enantiomeric purity. These processes are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Amino-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a keto acid.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R,4R)-3-Amino-4-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including as a precursor to pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Amino-4-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid: Similar structure but with a methyl group at the third carbon.
4-Hydroxyisoleucine: Another amino acid with a hydroxyl group, but different stereochemistry and side chain.
Uniqueness
(3R,4R)-3-Amino-4-hydroxypentanoic acid is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its isomers and similar compounds. This makes it a valuable compound for research and industrial applications where stereochemistry is crucial.
Properties
IUPAC Name |
(3R,4R)-3-amino-4-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)4(6)2-5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVRJEWVLMOZNV-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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